molecular formula C20H38ClN3O7 B590274 N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide CAS No. 1330190-01-6

N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide

Cat. No.: B590274
CAS No.: 1330190-01-6
M. Wt: 467.988
InChI Key: PLQCYJMLROEZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is a complex organic compound with significant applications in biochemical research. This compound is particularly noted for its role in the synthesis of new pharmaceuticals, enzyme inhibitors, and anti-tumor agents .

Preparation Methods

The synthesis of N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide involves multiple steps. The process typically begins with the preparation of the intermediate compounds, followed by their sequential reaction under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the desired product yield .

Chemical Reactions Analysis

N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of new chemical entities and as a reagent in various chemical reactions.

    Biology: It serves as a tool for studying enzyme functions and interactions.

    Medicine: It is involved in the development of new pharmaceuticals, particularly enzyme inhibitors and anti-tumor agents.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide.

Properties

IUPAC Name

tert-butyl N-[2-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38ClN3O7/c1-20(2,3)31-19(27)24(4)16-18(26)23-8-6-10-29-12-14-30-13-11-28-9-5-7-22-17(25)15-21/h5-16H2,1-4H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQCYJMLROEZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330190-01-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330190-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.